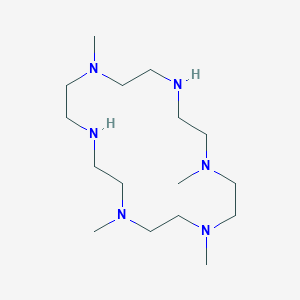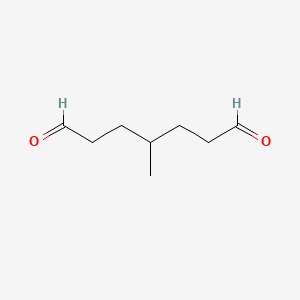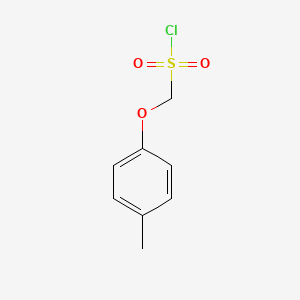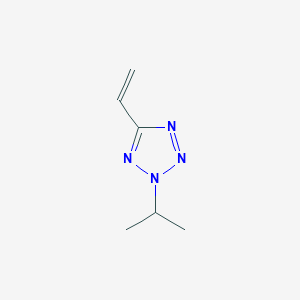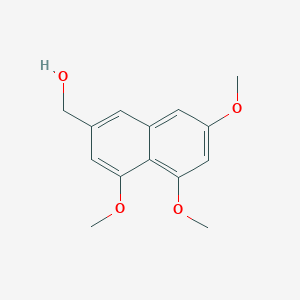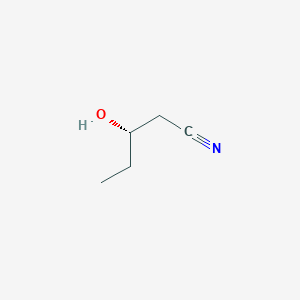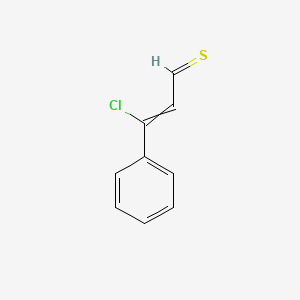
3-Chloro-3-phenylprop-2-enethial
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Chloro-3-phenylprop-2-enethial is an organic compound with the molecular formula C9H7ClS It is characterized by the presence of a chloro group, a phenyl group, and a thial group attached to a prop-2-ene backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-3-phenylprop-2-enethial typically involves the reaction of 3-chloro-3-phenylprop-2-enal with a sulfur-containing reagent. One common method is the reaction of 3-chloro-3-phenylprop-2-enal with hydrogen sulfide (H2S) in the presence of a base such as sodium hydroxide (NaOH). The reaction is carried out under controlled temperature and pressure conditions to ensure the formation of the desired thial compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control of reaction parameters, leading to higher yields and purity of the final product. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
3-Chloro-3-phenylprop-2-enethial undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).
Reduction: Reduction reactions can convert the thial group to a thiol or sulfide using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or alcohols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2) in an acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Nucleophiles such as amines or alcohols in the presence of a base like sodium hydroxide (NaOH).
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Thiols or sulfides.
Substitution: Corresponding substituted products depending on the nucleophile used.
Scientific Research Applications
3-Chloro-3-phenylprop-2-enethial has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-Chloro-3-phenylprop-2-enethial involves its interaction with specific molecular targets. The thial group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modification of their activity. This interaction can affect various biochemical pathways, contributing to the compound’s biological effects.
Comparison with Similar Compounds
Similar Compounds
3-Phenylprop-2-enal: A related compound with an aldehyde group instead of a thial group.
3-Chloro-3-phenylprop-2-enol: A compound with a hydroxyl group instead of a thial group.
Uniqueness
3-Chloro-3-phenylprop-2-enethial is unique due to the presence of the thial group, which imparts distinct chemical reactivity and biological activity compared to its analogs. The combination of the chloro and phenyl groups further enhances its versatility in various chemical reactions and applications.
Properties
CAS No. |
189360-66-5 |
|---|---|
Molecular Formula |
C9H7ClS |
Molecular Weight |
182.67 g/mol |
IUPAC Name |
3-chloro-3-phenylprop-2-enethial |
InChI |
InChI=1S/C9H7ClS/c10-9(6-7-11)8-4-2-1-3-5-8/h1-7H |
InChI Key |
FTBCZISBKOMZCO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(=CC=S)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-Pyrrolidinone, 4-[(methylsulfonyl)oxy]-, (4S)-](/img/structure/B12560899.png)
![5-Bromo-2-[4-(pentyloxy)phenyl]pyridine](/img/structure/B12560903.png)
![[(3-Hydroxyphenyl)methoxy]acetaldehyde](/img/structure/B12560907.png)
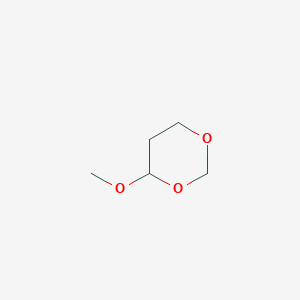
![{[2,4-Bis(pentyloxy)phenyl]phosphoryl}bis[(2,4,6-trimethylphenyl)methanone]](/img/structure/B12560914.png)
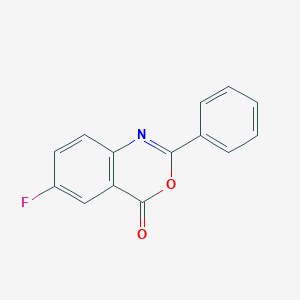
![2-[2-[2-(Methylamino)-5-nitrophenoxy]ethoxy]ethanol](/img/structure/B12560920.png)
